molecular formula C17H18N4O3S B11465582 N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide

Cat. No.: B11465582
M. Wt: 358.4 g/mol
InChI Key: POVOQEXSUAVADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE is a complex organic compound that features a benzothiophene core, a pyridine moiety, and an ethanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate carbamoylating agents.

    Introduction of the Pyridine Moiety: This step often involves nucleophilic substitution reactions where the pyridine ring is introduced to the benzothiophene core.

    Formation of the Ethanediamide Linkage: This is typically done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(PYRIDIN-2-YL)METHYL]ETHANEDIAMIDE
  • N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE

Uniqueness

The uniqueness of N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties. This configuration can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

N'-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(pyridin-3-ylmethyl)oxamide

InChI

InChI=1S/C17H18N4O3S/c18-14(22)13-11-5-1-2-6-12(11)25-17(13)21-16(24)15(23)20-9-10-4-3-7-19-8-10/h3-4,7-8H,1-2,5-6,9H2,(H2,18,22)(H,20,23)(H,21,24)

InChI Key

POVOQEXSUAVADV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(=O)NCC3=CN=CC=C3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.